8-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
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Overview
Description
Propyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazole. These heterocyclic systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of propyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves several steps:
Cyclization Reaction: The synthesis begins with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole.
Quinoline Derivative Formation: The quinoline moiety is introduced by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation with sodium carbonate.
Final Coupling: The final step involves coupling the quinoline-triazole-thiadiazole intermediate with propyl sulfide under specific reaction conditions.
Chemical Reactions Analysis
Propyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions:
Scientific Research Applications
Propyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets
Biological Studies: It is used in biological assays to study enzyme inhibition, particularly carbonic anhydrase and cholinesterase inhibitors.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of propyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity . For example, it can inhibit carbonic anhydrase by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Propyl [6-(8-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of quinoline, triazole, and thiadiazole moieties. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole-thiadiazole core but lack the quinoline moiety.
Quinolinyl-pyrazoles: These compounds contain the quinoline moiety but have a pyrazole ring instead of the triazole-thiadiazole system.
Quinoline Derivatives: Compounds like chloroquine and camptothecin contain the quinoline moiety but differ in their additional functional groups and overall structure.
Properties
Molecular Formula |
C16H15N5S2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-(propylsulfanylmethyl)-6-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15N5S2/c1-2-9-22-10-13-18-19-16-21(13)20-15(23-16)12-7-3-5-11-6-4-8-17-14(11)12/h3-8H,2,9-10H2,1H3 |
InChI Key |
MYBRLAVGLLDKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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